1,3-Oxazinane-3-carbonyl chloride 1,3-Oxazinane-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 39885-57-9
VCID: VC20475840
InChI: InChI=1S/C5H8ClNO2/c6-5(8)7-2-1-3-9-4-7/h1-4H2
SMILES:
Molecular Formula: C5H8ClNO2
Molecular Weight: 149.57 g/mol

1,3-Oxazinane-3-carbonyl chloride

CAS No.: 39885-57-9

Cat. No.: VC20475840

Molecular Formula: C5H8ClNO2

Molecular Weight: 149.57 g/mol

* For research use only. Not for human or veterinary use.

1,3-Oxazinane-3-carbonyl chloride - 39885-57-9

Specification

CAS No. 39885-57-9
Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
IUPAC Name 1,3-oxazinane-3-carbonyl chloride
Standard InChI InChI=1S/C5H8ClNO2/c6-5(8)7-2-1-3-9-4-7/h1-4H2
Standard InChI Key JLEDGKYJFOSDFE-UHFFFAOYSA-N
Canonical SMILES C1CN(COC1)C(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

1,3-Oxazinane-3-carbonyl chloride (C₅H₇Cl₂NO₂, molecular weight 184.02 g/mol) consists of a saturated 1,3-oxazinane ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a carbonyl chloride (-COCl) group. The chair conformation of the oxazinane ring minimizes steric strain, while the electron-withdrawing carbonyl chloride enhances electrophilicity at the carbonyl carbon .

Spectroscopic Signatures

Although direct spectral data for 1,3-oxazinane-3-carbonyl chloride are unavailable, related oxazine derivatives exhibit distinctive features:

  • IR Spectroscopy: A strong absorption band near 1800 cm⁻¹ corresponds to the C=O stretch of the acyl chloride group, while N-H and C-O-C stretches appear at 3300 cm⁻¹ and 1250 cm⁻¹, respectively .

  • NMR: In analogous compounds, the carbonyl carbon resonates at δ 165–175 ppm in ¹³C NMR, while the oxazinane ring protons show splitting patterns indicative of chair conformation (e.g., axial-equatorial coupling) .

Synthesis Methodologies

Carboxylic Acid to Acyl Chloride Conversion

The most plausible route involves treating 1,3-oxazinane-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This method, validated for benzo-1,3-oxazine-diones , proceeds via nucleophilic acyl substitution:

1,3-Oxazinane-3-carboxylic acid+SOCl2Δ1,3-Oxazinane-3-carbonyl chloride+SO2+HCl\text{1,3-Oxazinane-3-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{1,3-Oxazinane-3-carbonyl chloride} + \text{SO}_2 + \text{HCl}

Reaction conditions typically require anhydrous solvents (e.g., benzene or dichloromethane) and reflux temperatures .

Multicomponent Oxazine Formation

Adapting strategies from 1,3-oxazine synthesis , a three-component reaction could theoretically assemble the oxazinane ring concurrently with the acyl chloride group. For example:

  • Condensation of a β-amino alcohol with formaldehyde to form the oxazinane ring.

  • Subsequent acylation using phosgene (COCl₂) or trichloromethyl chloroformate (Cl₃COCOCl).
    This approach remains hypothetical but aligns with methods for synthesizing polysubstituted oxazines in aqueous media .

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Sensitivity: The acyl chloride group undergoes rapid hydrolysis in aqueous environments to form 1,3-oxazinane-3-carboxylic acid .

  • Thermal Stability: Analogous chloro-substituted oxazines decompose above 200°C, suggesting similar behavior for this compound .

Applications in Organic Synthesis

Peptide Coupling Reagent

The electrophilic carbonyl chloride can activate carboxylic acids for amide bond formation, analogous to classical reagents like thionyl chloride. For example:

RCOOH+1,3-Oxazinane-3-carbonyl chlorideRCO-Oxazinane intermediateamineRCONHR’\text{RCOOH} + \text{1,3-Oxazinane-3-carbonyl chloride} \rightarrow \text{RCO-Oxazinane intermediate} \xrightarrow{\text{amine}} \text{RCONHR'}

This application is speculative but supported by the reactivity of structurally similar acyl chlorides .

Heterocyclic Building Block

The oxazinane scaffold’s rigidity and hydrogen-bonding capacity make it valuable for constructing bioactive molecules. Functionalization via nucleophilic substitution at the carbonyl chloride could yield:

  • Amides (with amines)

  • Esters (with alcohols)

  • Thioesters (with thiols)

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